molecular formula C4H5Cl B1584404 3-Chloro-1-butyne CAS No. 21020-24-6

3-Chloro-1-butyne

Cat. No. B1584404
CAS RN: 21020-24-6
M. Wt: 88.53 g/mol
InChI Key: PZFBULOUMNPBFA-UHFFFAOYSA-N
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Patent
US04423064

Procedure details

A 250 milliliter flask was equipped with a magnetic stirrer, reflux condenser and nitrogen inlet. The flask was dried with external heat and then charged with 19.92 grams (0.22 mol) of 3-chloro-1-butyne, 30.49 grams (0.15 mol) of 1-trimethylsilyloxy-1-ethoxy-3-methylbutene prepared in Part A, 100 milliliters of dry methylene chloride, and 0.5 grams of anhydrous zinc chloride. The reaction mixture was stirred at room temperature and monitored by infrared for 48 hours. The disappearance of the ketene acetal C=C peak at 1675 cm-1 and the appearance of an ester C=O peak at 1720 cm-1 was observed. The reaction mixture was then worked up by diluting with 150 milliliters of methylene chloride and washing five times with 100 milliliters of 5% sodium bicarbonate and twice with water. The methylene chloride was dried (MgSO4) and removed under vacuum to give a residue. The residue was vacuum distilled through a vigreux column to give 8.44 grams (0.05 mol) of ethyl 2-isopropyl-3-methyl-4-pentynoate having the appearance of a colorless oil and a boiling point of 66°-76° C. at 7 millimeters pressure.
Quantity
19.92 g
Type
reactant
Reaction Step One
Name
1-trimethylsilyloxy-1-ethoxy-3-methylbutene
Quantity
30.49 g
Type
reactant
Reaction Step One
[Compound]
Name
ketene acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:5])[C:3]#[CH:4].C[Si](C)(C)[O:8][C:9]([O:14][CH2:15][CH3:16])=[CH:10][CH:11]([CH3:13])[CH3:12].C(O)[C@H](O)[C@H]1OC(=O)C(O)=C1O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[CH:11]([CH:10]([CH:3]([CH3:4])[C:2]#[CH:5])[C:9]([O:14][CH2:15][CH3:16])=[O:8])([CH3:13])[CH3:12] |f:4.5.6|

Inputs

Step One
Name
Quantity
19.92 g
Type
reactant
Smiles
ClC(C#C)C
Name
1-trimethylsilyloxy-1-ethoxy-3-methylbutene
Quantity
30.49 g
Type
reactant
Smiles
C[Si](OC(=CC(C)C)OCC)(C)C
Step Two
Name
ketene acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 milliliter flask was equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The flask was dried
TEMPERATURE
Type
TEMPERATURE
Details
with external heat
WASH
Type
WASH
Details
washing five times with 100 milliliters of 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue
DISTILLATION
Type
DISTILLATION
Details
distilled through a vigreux column

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)C(C(=O)OCC)C(C#C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mol
AMOUNT: MASS 8.44 g
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.